molecular formula C12H15NO3 B1385982 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid CAS No. 1018576-84-5

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid

Cat. No.: B1385982
CAS No.: 1018576-84-5
M. Wt: 221.25 g/mol
InChI Key: LUUUNFWTGCWVCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid typically involves the reaction of 4-bromobenzoyl chloride with dimethylamine to form 4-(dimethylcarbamoyl)benzoyl chloride. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Comparison with Similar Compounds

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid is structurally similar to other NSAIDs such as ibuprofen and naproxen. it has unique properties that distinguish it from these compounds:

    Ibuprofen: Both compounds belong to the propionic acid class of NSAIDs, but this compound has a different substitution pattern on the aromatic ring, which may result in different pharmacokinetic and pharmacodynamic profiles.

    Naproxen: Similar to ibuprofen, naproxen also belongs to the propionic acid class of NSAIDs.

Similar Compounds

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Flurbiprofen

These compounds share structural similarities and belong to the same class of NSAIDs but differ in their specific chemical structures and pharmacological properties.

Properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7H,5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUNFWTGCWVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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